p53 (232-240)
Description
H-Lys-Tyr-Met-Cys-Asn-Ser-Ser-Cys-Met-OH is a synthetic nonapeptide with the sequence Lys-Tyr-Met-Cys-Asn-Ser-Ser-Cys-Met. Key structural features include:
- Two cysteine (Cys) residues at positions 4 and 8, which may form a disulfide bond under oxidative conditions, a common motif in bioactive peptides .
- Methionine (Met) residues at positions 3 and 9, which are sulfur-containing amino acids prone to oxidation.
- A Ser-Ser dipeptide motif at positions 6–7, which could serve as a phosphorylation or glycosylation site in biological systems.
- Lysine (Lys) at the N-terminus, contributing a positive charge, and asparagine (Asn) at position 5, which may participate in hydrogen bonding.
Properties
Molecular Formula |
C41H67N11O14S4 |
|---|---|
Molecular Weight |
1066.3 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C41H67N11O14S4/c1-69-13-10-24(45-35(59)26(15-21-6-8-22(55)9-7-21)47-33(57)23(43)5-3-4-12-42)34(58)51-31(20-68)40(64)48-27(16-32(44)56)36(60)49-28(17-53)37(61)50-29(18-54)38(62)52-30(19-67)39(63)46-25(41(65)66)11-14-70-2/h6-9,23-31,53-55,67-68H,3-5,10-20,42-43H2,1-2H3,(H2,44,56)(H,45,59)(H,46,63)(H,47,57)(H,48,64)(H,49,60)(H,50,61)(H,51,58)(H,52,62)(H,65,66)/t23-,24-,25-,26-,27-,28-,29-,30-,31-/m0/s1 |
InChI Key |
BQZORONQBOCJGB-NOFINNCCSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CSCCC(C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides such as H-Lys-Tyr-Met-Cys-Asn-Ser-Ser-Cys-Met-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
In industrial settings, the production of peptides can be scaled up using automated peptide synthesizers. These machines follow the same principles as SPPS but allow for the synthesis of larger quantities of peptides with high purity and efficiency. The use of Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry is common in these processes .
Chemical Reactions Analysis
Types of Reactions
H-Lys-Tyr-Met-Cys-Asn-Ser-Ser-Cys-Met-OH: can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation, leading to the formation of cyclic peptides or cross-linked structures.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be modified through substitution reactions, such as the alkylation of lysine residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkylating agents like iodoacetamide for cysteine modification.
Major Products
Disulfide-linked peptides: Formed through oxidation of cysteine residues.
Reduced peptides: Resulting from the reduction of disulfide bonds.
Modified peptides: Obtained through substitution reactions.
Scientific Research Applications
H-Lys-Tyr-Met-Cys-Asn-Ser-Ser-Cys-Met-OH: has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Employed in the study of protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery vehicle or as a therapeutic agent itself.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism by which H-Lys-Tyr-Met-Cys-Asn-Ser-Ser-Cys-Met-OH exerts its effects depends on its specific application. In biological systems, peptides often interact with specific molecular targets, such as receptors or enzymes, to modulate their activity. For example, the cysteine residues in the peptide can form disulfide bonds with target proteins, altering their structure and function. The lysine and tyrosine residues can participate in hydrogen bonding and electrostatic interactions, contributing to the peptide’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxytocin (H-Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-OH)
- Sequence/Structure : Contains a conserved Cys1–Cys6 disulfide bridge critical for its cyclic structure and hormonal activity .
- Functional Motifs : The Tyr-Ile-Gln-Asn motif is essential for receptor binding.
- Molecular Weight : 1,007.42 Da .
- Key Difference : Oxytocin lacks methionine and serine repeats but shares the Cys-Asn-Cys motif. The target peptide’s Ser-Ser and Met residues may confer distinct stability or redox sensitivity.
H-(L-Tyr-D-Tyr)₄-Lys-OH
- Sequence/Structure : Alternating D- and L-tyrosine residues create a rigid, crystallizable backbone .
- Functional Implications: The stereochemical arrangement enhances structural stability, unlike the target peptide’s all-L-amino-acid sequence.
- Molecular Weight: Not explicitly stated, but the alternating Tyr residues likely increase hydrophobicity compared to the target peptide.
Z-Lys(Z)-Ser-OH
- Sequence/Structure : A protected lysine-serine dipeptide with benzyloxycarbonyl (Z) groups .
- Key Difference : The Z groups enhance stability during synthesis but limit biological activity.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Disulfide Bond Potential: The Cys⁴–Cys⁸ motif in the target peptide mirrors oxytocin’s structural framework, suggesting possible bioactive conformations .
- Methionine Sensitivity : Unlike oxytocin, the target’s Met residues may limit its stability under oxidative conditions, necessitating formulation in reducing environments .
- Ser-Ser Motif : This dipeptide is absent in compared compounds but is analogous to phosphorylation sites in signaling peptides (e.g., kinase substrates).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
